molecular formula C23H20FN5O B11408196 1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylpropan-1-one

1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylpropan-1-one

Cat. No.: B11408196
M. Wt: 401.4 g/mol
InChI Key: BPDDZRPNPTWZCH-UHFFFAOYSA-N
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Description

1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylpropan-1-one is a complex organic compound that features a triazole ring, a pyridine ring, and a fluorobenzyl group

Preparation Methods

The synthesis of 1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylpropan-1-one typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the fluorobenzyl and pyridine groups. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the pyridine and fluorobenzyl moieties under controlled reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.

    Substitution: The fluorobenzyl group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the attached functional groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylpropan-1-one is unique due to its specific combination of functional groups and structural features. Similar compounds include other triazole derivatives and fluorobenzyl-containing molecules, which may share some properties but differ in their overall activity and applications.

Properties

Molecular Formula

C23H20FN5O

Molecular Weight

401.4 g/mol

IUPAC Name

1-[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one

InChI

InChI=1S/C23H20FN5O/c24-20-11-8-18(9-12-20)15-26-23-27-22(19-7-4-14-25-16-19)28-29(23)21(30)13-10-17-5-2-1-3-6-17/h1-9,11-12,14,16H,10,13,15H2,(H,26,27,28)

InChI Key

BPDDZRPNPTWZCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)F

Origin of Product

United States

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